molecular formula C25H22N4O4S B11641868 (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one

Cat. No.: B11641868
M. Wt: 474.5 g/mol
InChI Key: KODGMYLLGUZELS-XQNSMLJCSA-N
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Description

(5E)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a furan ring, and a thiazolone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the furan and thiazolone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(5E)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(5E)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C25H22N4O4S/c1-17-4-2-6-19(14-17)27-10-12-28(13-11-27)25-26-24(30)23(34-25)16-21-8-9-22(33-21)18-5-3-7-20(15-18)29(31)32/h2-9,14-16H,10-13H2,1H3/b23-16+

InChI Key

KODGMYLLGUZELS-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/S3

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])S3

Origin of Product

United States

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